

1-Bromo-4-chlorobutane reactivity of C-Br vs C-Cl bond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-chlorobutane**

Cat. No.: **B103958**

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An In-depth Technical Guide to the Differential Reactivity of the C-Br vs C-Cl Bond in **1-Bromo-4-chlorobutane**

Executive Summary

1-Bromo-4-chlorobutane is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis.^{[1][2]} Its utility stems from the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive analysis of this differential reactivity, focusing on the underlying principles, quantitative comparisons, and practical applications. Experimental evidence and fundamental chemical principles conclusively show that the C-Br bond is substantially more susceptible to nucleophilic attack and organometallic reagent formation than the C-Cl bond. This selectivity allows for sequential reactions, making it an invaluable tool for constructing complex molecular architectures.^[2]

Core Principles Governing Reactivity

The preferential reaction at the C-Br bond is governed by two primary factors: the superior leaving group ability of the bromide ion and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Leaving Group Ability

In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the rate is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[3][4] A good leaving group is typically a weak base.[3][4] When comparing the halide ions, their basicity decreases down the group: $\text{F}^- > \text{Cl}^- > \text{Br}^- > \text{I}^-$.[3]

Several factors contribute to bromide (Br^-) being a better leaving group than chloride (Cl^-):

- Basicity: Hydrobromic acid (HBr , $\text{pK}_a \approx -9$) is a stronger acid than hydrochloric acid (HCl , $\text{pK}_a \approx -7$).[4] Consequently, the conjugate base Br^- is weaker and more stable than Cl^- , making it a better leaving group.[4]
- Ionic Radius and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[5] This allows the negative charge to be dispersed over a larger volume, reducing charge density and increasing its stability in solution.[5]

This superior leaving group ability means that the energy barrier for breaking the C-Br bond during a nucleophilic attack is lower than that for the C-Cl bond, resulting in a faster reaction rate.[5][6]

Carbon-Halogen Bond Strength

The rate of a reaction where a bond is broken is inversely related to the strength of that bond. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, requiring less energy to be cleaved. This is quantified by the average bond dissociation energy (BDE). A lower BDE correlates with higher reactivity in reactions like nucleophilic substitution.[7]

Quantitative Data Presentation

The difference in reactivity can be quantified by comparing bond energies and reaction rate constants.

Table 1: Average Bond Dissociation Energies

This table shows that significantly less energy is required to break a C-Br bond compared to a C-Cl bond, making the former more reactive.[7]

Bond Type	Average Bond Dissociation Energy (kJ/mol)
C-Br	276 - 290
C-Cl	339 - 346

Data sourced from multiple chemistry resources.
[7][8][9]

Table 2: Relative SN2 Reaction Rates (Finkelstein Reaction)

While specific kinetic data for **1-bromo-4-chlorobutane** is not readily available in a comparative context, the classic Finkelstein reaction (reaction with NaI in acetone) using 1-bromobutane and 1-chlorobutane provides an excellent model. The data clearly illustrates the enhanced reactivity of the C-Br bond.

Alkyl Halide	Nucleophile	Solvent	Temperature e (°C)	Rate Constant (k) (L mol ⁻¹ s ⁻¹)	Relative Rate
1-Chlorobutane	NaI	Acetone	25	1.05×10^{-5}	1
1-Bromobutane	NaI	Acetone	25	1.75×10^{-3}	167

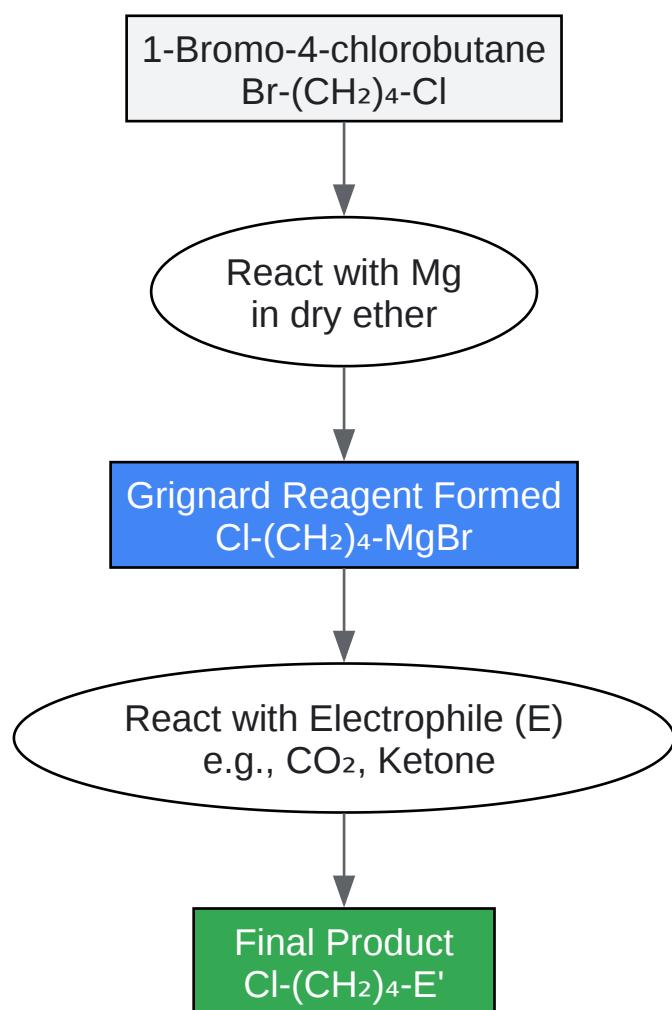
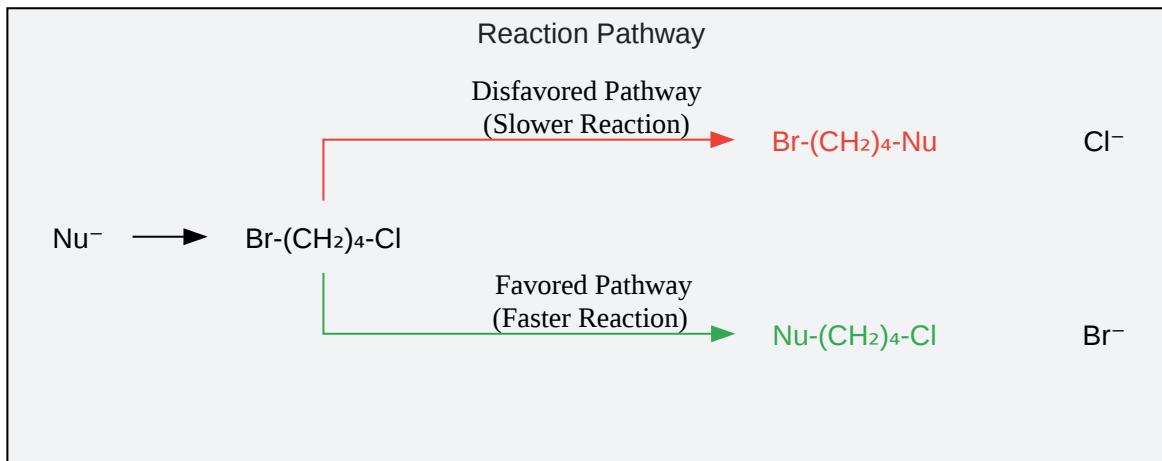
Data indicates that 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.^[8]

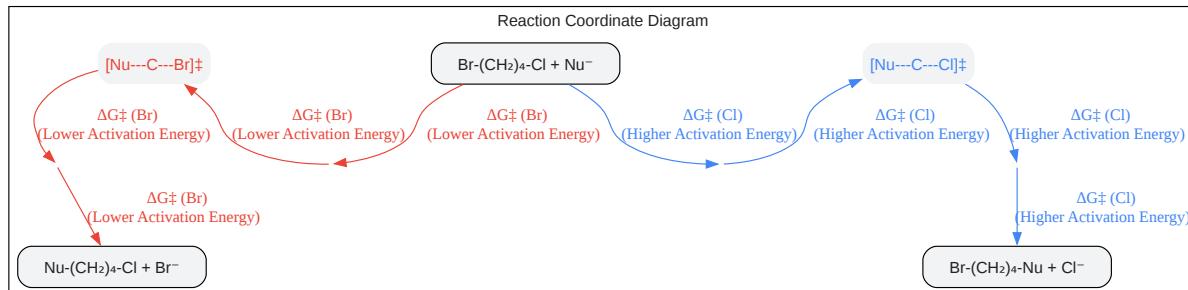
Key Synthetic Applications

The differential reactivity of **1-bromo-4-chlorobutane** is exploited in several common synthetic transformations.

Selective Nucleophilic Substitution

A wide range of nucleophiles (e.g., CN^- , OH^- , NH_3 , R-S^-) will preferentially displace the bromide ion, leaving the chloride intact for subsequent transformations. This allows for the stepwise introduction of different functional groups at the termini of the four-carbon chain.





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- To cite this document: BenchChem. [1-Bromo-4-chlorobutane reactivity of C-Br vs C-Cl bond]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103958#1-bromo-4-chlorobutane-reactivity-of-c-br-vs-c-cl-bond\]](https://www.benchchem.com/product/b103958#1-bromo-4-chlorobutane-reactivity-of-c-br-vs-c-cl-bond)

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